(3-Amino-4-nitrophenyl)boronic acid
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Overview
Description
(3-Amino-4-nitrophenyl)boronic acid is an organic compound with the molecular formula C6H7BN2O4 It is a derivative of boronic acid, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-nitrophenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones
Reduction: Aminophenylboronic acids
Substitution: Biaryl compounds
Scientific Research Applications
(3-Amino-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-4-nitrophenyl)boronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles . This interaction is crucial for its role in Suzuki-Miyaura coupling reactions, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s ability to form reversible covalent bonds with diols also makes it useful in sensing applications and molecular recognition .
Comparison with Similar Compounds
- 4-Nitrophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Aminophenylboronic acid
Comparison: (3-Amino-4-nitrophenyl)boronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group . For example, 4-Nitrophenylboronic acid is primarily used in Suzuki-Miyaura couplings, while 3-Nitrophenylboronic acid is used in oxidative carbocyclization and arylation reactions .
Properties
Molecular Formula |
C6H7BN2O4 |
---|---|
Molecular Weight |
181.94 g/mol |
IUPAC Name |
(3-amino-4-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H,8H2 |
InChI Key |
OKPRZEYQMPBMFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])N)(O)O |
Origin of Product |
United States |
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